7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
CAS No.:
Cat. No.: VC18543292
Molecular Formula: C11H16ClN5O8
Molecular Weight: 381.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN5O8 |
|---|---|
| Molecular Weight | 381.73 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |
| Standard InChI | InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |
| Standard InChI Key | SFLNQWGCEXILKC-YCSZXMBFSA-M |
| Isomeric SMILES | CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
7-Methyladenosine Perchlorate is a methylated adenosine analog where a methyl group substitutes the N7 position of the purine ring. The perchlorate anion stabilizes the cationic form of the molecule, enhancing its solubility in polar solvents. The compound’s IUPAC name, (2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol perchlorate, reflects its stereochemical configuration and functional groups.
Molecular and Crystallographic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClN₅O₈ |
| Molecular Weight | 383.74 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Melting Point | 177–179 °C (decomposition) |
The canonical SMILES string (CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O) and InChI key (IKWZVRZZCWMLTO-YCSZXMBFSA-N) provide unambiguous identifiers for computational and experimental reproducibility.
Synthesis and Analytical Characterization
Alkylation Strategies
The N7 methylation of adenosine follows methodologies analogous to those reported for purine alkylation. A representative protocol involves:
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Substrate Activation: Treatment of adenosine with bis(trimethylsilyl)acetamide (BSA) to protect hydroxyl groups.
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Methylation: Reaction with methyl iodide in acetonitrile under catalytic SnCl₄, achieving regioselective N7 substitution .
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Salt Formation: Precipitation with perchloric acid yields the perchlorate salt, purified via recrystallization from isopropanol.
Key Reaction Parameters
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Temperature: 25–40°C
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Yield: 52–66% (dependent on stoichiometry)
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Purity: ≥95% (HPLC-UV)
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.33 (s, 1H, H8), 2.64 (s, 3H, CH₃), 1.87 (s, 9H, C(CH₃)₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 165.7 (C4), 164.8 (C2), 146.5 (C6), 142.7 (C8) .
Physicochemical and Stability Profiles
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 12.7 mg/mL (25°C) |
| LogP (Octanol-Water) | -1.34 |
| pH Stability Range | 4.0–7.5 |
The perchlorate counterion imparts hygroscopicity, necessitating anhydrous storage. Degradation occurs via hydrolysis at extreme pH or elevated temperatures (>80°C), yielding 7-methyladenine and ribose derivatives.
Biological Activities and Mechanisms
RNA Modification and Epigenetic Regulation
7-Methyladenosine (m7A) is a conserved post-transcriptional modification in eukaryotic mRNA, influencing:
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Translational Efficiency: m7A at the 5′-UTR enhances ribosome binding by recruiting initiation factors.
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RNA Stability: Methylation protects against exonuclease-mediated decay, extending mRNA half-life.
Cellular Signaling and Disease Implications
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Cancer: Overexpression of m7A methyltransferases (e.g., METTL3) correlates with oncogene activation in glioblastoma and leukemia.
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Neurodegeneration: Reduced m7A levels impair synaptic plasticity in Alzheimer’s disease models, linking RNA methylation to cognitive decline.
Table 1: Biological Effects of m7A Modifications
| Process | Effect | Mechanism |
|---|---|---|
| Translation Initiation | ↑ 40S ribosomal subunit binding | eIF4E recognition of m7A cap |
| RNA Stability | ↑ Half-life by 2.3-fold | Protection from Xrn1 exonuclease |
| Oncogenesis | ↑ MYC, EGFR expression | Enhanced mRNA stability |
Research Applications and Future Directions
Analytical Chemistry
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Reference Standard: Quantifying m7A in RNA hydrolysates via LC-MS/MS (LOQ: 0.1 ng/mL).
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Isotope Labeling: ¹³C-labeled analogs enable kinetic studies of methyltransferase activity.
Therapeutic Development
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Adenosine Receptor Agonism: Activates A₂A receptors (EC₅₀: 1.7 μM), offering potential in cardiovascular and neuroprotective therapies.
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Antiviral Targets: Disrupts viral RNA capping in influenza and SARS-CoV-2, reducing replication efficiency.
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